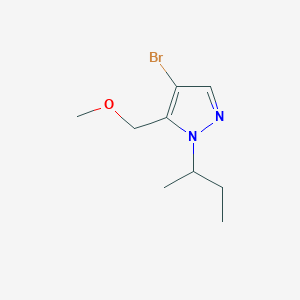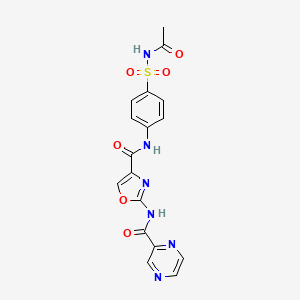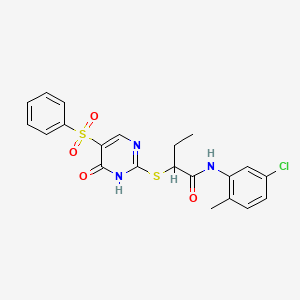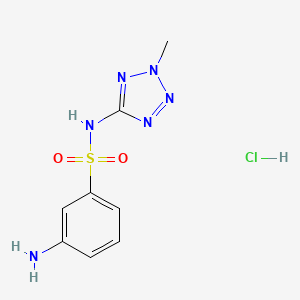
(3S)-3-amino-3-(3-iodophenyl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3S)-3-amino-3-(3-iodophenyl)propanoic acid hydrochloride” is an organic compound with a molecular weight of 327.55 . It is a powder in physical form . The IUPAC name for this compound is (S)-3-amino-3-(3-iodophenyl)propanoic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10INO2.ClH/c10-7-3-1-2-6(4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder in physical form . The storage temperature is +4 °C . Unfortunately, the melting point, boiling point, and theoretical density are not available .Scientific Research Applications
1. Renewable Building Block for Materials Science
Phloretic acid (3-(4-Hydroxyphenyl)propanoic acid) can be a sustainable alternative to phenol, providing specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules. This could lead to a multitude of applications in materials science due to the large number of –OH bearing compounds involved (Acerina Trejo-Machin et al., 2017).
2. Antimicrobial Activity
N-Substituted-β-amino acid derivatives, which are related to 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids, have shown significant antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Kristina Mickevičienė et al., 2015).
3. Synthesis of Chiral Intermediates in Antidepressant Drugs
3-Chloro-1-phenyl-1-propanol, used in the synthesis of antidepressant drugs, can be obtained via microbial reductases. This demonstrates the potential of using similar compounds in the synthesis of chiral intermediates for pharmaceutical applications (Y. Choi et al., 2010).
4. Corrosion Inhibition in Industrial Applications
Compounds such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have been found effective in inhibiting acidic corrosion on mild steel, which is relevant to industrial applications involving corrosive environments (F. Bentiss et al., 2009).
5. Large-Scale Synthesis in Organic Chemistry
Propanephosphonic acid anhydride (T3P) is a versatile agent in organic synthesis, including condensation and functional group transformation. Its applications have expanded to include the large-scale synthesis of drug molecules (T. Vishwanatha et al., 2013).
6. Antibacterial and Antifungal Applications in Medical Field
Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, have exhibited higher antibacterial and antifungal activities, suggesting potential medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).
7. Immunosuppressive Drug Development
Compounds like 2-substituted 2-aminopropane-1,3-diols, synthesized from amino acids similar to 3-amino-1-phenyl-1-propanone hydrochlorides, have shown potential in the development of immunosuppressive drugs for organ transplantation (M. Kiuchi et al., 2000).
Safety and Hazards
properties
IUPAC Name |
(3S)-3-amino-3-(3-iodophenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2.ClH/c10-7-3-1-2-6(4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPODVCXCPWIDEX-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)I)[C@H](CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-amino-3-(3-iodophenyl)propanoic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2929547.png)

![2-morpholino-N-phenyl-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxamide](/img/structure/B2929553.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2929558.png)

![2-(3-(Dimethylamino)propyl)-6,7-dimethyl-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2929561.png)
![Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2929562.png)

![Benzo[b]thiophen-6-ylhydrazine hydrochloride](/img/structure/B2929564.png)
![N-Methyl-1-[(2S,3S)-4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine](/img/structure/B2929565.png)
![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2929567.png)
